5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
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Overview
Description
5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylpyridine with bromine to introduce the bromine atom at the 5-position. This is followed by cyclization with suitable reagents to form the pyrrolo[2,3-b]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify the existing ones.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of specific enzymes and receptors, such as fibroblast growth factor receptors (FGFRs), which are implicated in cancer.
Biological Studies: The compound is employed in studies to understand its effects on cell proliferation, apoptosis, and migration, particularly in cancer cell lines.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition leads to reduced tumor growth and metastasis in cancer models .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methyl group at the 4-position.
5-bromo-1H-pyrrolo[3,2-b]pyridine: Different positioning of the nitrogen atom in the pyridine ring.
5-bromo-1H-indole: Contains an indole ring instead of the pyrrolo[2,3-b]pyridine core.
Uniqueness
5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one is unique due to the presence of both the bromine and methyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-4-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H7BrN2O/c1-4-5-2-7(12)11-8(5)10-3-6(4)9/h3H,2H2,1H3,(H,10,11,12) |
InChI Key |
DEJPIJKTSUOZTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(=O)NC2=NC=C1Br |
Origin of Product |
United States |
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